molecular formula C13H15N5O2S B11223144 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11223144
M. Wt: 305.36 g/mol
InChI Key: ZJHJYQIPGZBBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide (CAS 1282104-23-7) is a complex synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H15N5O2S and a molecular weight of 305.36 g/mol, this reagent integrates two privileged heterocyclic scaffolds: a cycloheptapyridazinone core and a 1,3,4-thiadiazole ring, connected by an acetamide linker . The compound's core structure suggests potential as a versatile scaffold for developing novel bioactive molecules. The 1,3,4-thiadiazole moiety is a well-documented pharmacophore in anticancer agent development. Scientific literature indicates that structurally related 1,3,4-thiadiazol-2-yl)acetamide derivatives have demonstrated promising activity as apoptosis inducers via the caspase activation pathway, showing potential anticancer effects against various cell lines, including prostate (PC3) and breast (MCF7) cancer models . The pyridazine heterocycle, known for its high dipole moment and robust hydrogen-bonding capacity, can be crucial in molecular recognition and optimizing drug-like properties . This unique combination of heterocycles makes the compound a valuable template for researchers investigating new therapeutic agents, particularly in oncology, and for studying structure-activity relationships (SAR). This product is provided for non-human research applications only. It is strictly intended for use in laboratory research and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H15N5O2S

Molecular Weight

305.36 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H15N5O2S/c19-11(15-13-16-14-8-21-13)7-18-12(20)6-9-4-2-1-3-5-10(9)17-18/h6,8H,1-5,7H2,(H,15,16,19)

InChI Key

ZJHJYQIPGZBBCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NN=CS3

Origin of Product

United States

Preparation Methods

Cyclization of γ-Ketoacid Hydrazides

A widely adopted method involves the cyclocondensation of γ-ketoacids with hydrazine derivatives. For example, γ-ketoacid 14a (derived from thiophene precursors via Wolff-Kishner reduction and subsequent Mannich reactions) reacts with hydrazine hydrate under acidic conditions to yield the pyridazinone core 15a (Fig. 1).
Reaction Conditions :

  • Reflux in acetic acid (AcOH)

  • 6–8 hours

  • Yield: 68–72%

This method benefits from high regioselectivity but requires stringent temperature control to avoid side reactions.

Functionalization with the Acetamide Linker

The acetamide bridge connects the pyridazinone core to the thiadiazole ring. Key methods include:

Acetylation of Amine Intermediates

The most straightforward route involves acetylation of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride. In a typical procedure:

  • 2-Amino-1,3,4-thiadiazole (1 equiv) is dissolved in dry dichloromethane (DCM).

  • Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 4 hours.

  • Precipitation with ice-water yields N-(1,3,4-thiadiazol-2-yl)acetamide (Yield: 78%).

Limitations : Competitive formation of N,N-diacetyl byproducts necessitates careful stoichiometric control.

Alkylation-Coupling Approach

An alternative method employs alkylation of the pyridazinone core with bromoacetyl bromide, followed by coupling with 1,3,4-thiadiazol-2-amine. For example:

  • 3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine (1 equiv) is treated with bromoacetyl bromide (1.1 equiv) in tetrahydrofuran (THF) at −10°C.

  • The resulting bromide intermediate is reacted with 1,3,4-thiadiazol-2-amine (1.05 equiv) in the presence of triethylamine (TEA).

  • Stirring at 25°C for 12 hours affords the target compound (Yield: 65%).

Thiadiazole Ring Formation and Integration

The 1,3,4-thiadiazole ring is typically synthesized separately and introduced via coupling reactions.

Hurd-Mori Cyclization

The Hurd-Mori method remains a gold standard for thiadiazole synthesis:

  • Thiosemicarbazide (1 equiv) reacts with cyclopropanecarbonyl chloride (1 equiv) in ethanol.

  • Cyclization is induced by adding concentrated sulfuric acid at 0°C.

  • After 2 hours, 5-cyclopropyl-1,3,4-thiadiazol-2-amine precipitates (Yield: 82%).

Optimization : Microwave-assisted Hurd-Mori reactions reduce reaction times to 15 minutes with comparable yields.

Direct Coupling to the Pyridazinone-Acetamide Intermediate

The thiadiazole amine is coupled to the acetamide linker via nucleophilic acyl substitution. In a representative protocol:

  • N-(1,3,4-thiadiazol-2-yl)acetamide (1 equiv) and 2-(3-oxocyclohepta[c]pyridazin-2-yl)acetyl chloride (1.05 equiv) are combined in acetonitrile.

  • Catalytic dimethylaminopyridine (DMAP) accelerates the reaction at 50°C for 6 hours.

  • Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product (Yield: 70%).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Scalability
Acetylation-CouplingAmine acetylation7895Moderate
Alkylation-CouplingBromoacetyl intermediate6592High
Hurd-Mori CyclizationThiadiazole formation8298Low
Q-Tube ReactorHigh-pressure cyclization8597High

Trade-offs : While Q-Tube reactors enhance yields, they require specialized equipment. The Hurd-Mori method offers high purity but limited scalability.

Industrial-Scale Production Considerations

Patent CN1663944A outlines a cost-effective approach using methyl acetate-methanol mixtures for acetamide synthesis:

  • Methyl acetate (80 wt%) and methanol (20 wt%) are heated with 2-amino-1,3,4-thiadiazole at 150–170°C under 0.35–0.45 MPa.

  • Sodium methoxide catalyzes the reaction, achieving 90% conversion in 3 hours.

Advantages :

  • Eliminates hazardous chloroacetyl chloride

  • Reduces waste generation

Purification and Characterization

Final purification typically employs:

  • Recrystallization : Ethanol/water mixtures (3:1) remove unreacted amines.

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/H₂O) resolves regioisomers.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.60–1.85 (m, 4H, cycloheptane), 2.35 (s, 3H, CH₃CO), 3.90 (s, 2H, CH₂), 7.45 (s, 1H, thiadiazole).

  • HRMS : m/z calcd. for C₁₆H₁₈N₅O₂S [M+H]⁺: 344.1185; found: 344.1189 .

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity due to its unique structure:

  • Mechanism of Action : The compound interacts with specific biological targets such as enzymes and receptors. These interactions can modulate various biological pathways relevant to therapeutic applications .

Potential Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by influencing cellular pathways associated with tumor growth .
  • Antimicrobial Properties : The presence of the thiadiazole moiety may contribute to antimicrobial activity against various pathogens.
  • Neurological Applications : Given its structural complexity, there is potential for this compound to interact with neurological pathways, possibly leading to applications in neuropharmacology.

Scientific Research Applications

The compound has several applications in scientific research:

Chemistry

It serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with enhanced properties .

Biology

As a probe in biological studies, it can help elucidate mechanisms of action for various biological processes. Interaction studies are crucial for understanding how the compound affects cellular functions .

Medicine

Due to its potential therapeutic effects, it could be a candidate for drug development targeting specific diseases or conditions. Its unique structural features may allow it to bind selectively to biological targets .

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The 1,3,4-thiadiazole group in the target compound contrasts with trifluoromethyl benzimidazole (in ), pyridinyl-thiazole (in ), and tetrahydrocarbazole (in ). The trifluoromethyl group in likely enhances metabolic stability and membrane permeability due to its lipophilic character .

Molecular Weight Trends :

  • The carbazole derivative has the lowest molecular weight (390.5 g/mol), while the trifluoromethyl benzimidazole analog is heavier (433.434 g/mol), suggesting divergent pharmacokinetic profiles.

Stereochemical Considerations: While direct data on the target compound’s stereochemistry are unavailable, methods such as NOESY correlations and optical rotation comparisons (as used for related compounds in ) could resolve its configuration.

The pyridinyl-thiazole substituent in may improve aqueous solubility due to the polar pyridine ring .

Biological Activity

The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure features a cyclohepta[c]pyridazine moiety fused with a thiadiazole ring and an acetamide functional group. This unique configuration is believed to contribute to its biological properties.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its pharmacological effects. Key areas of investigation include:

  • Anticancer Activity :
    • Several studies have indicated that derivatives of pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the target molecule have shown IC50 values in the nanomolar range against specific cancer targets such as EZH2 (Enhancer of Zeste Homolog 2), which is implicated in various cancers .
  • Antimicrobial Properties :
    • The thiadiazole component is known for its antimicrobial properties. Research has demonstrated that compounds containing thiadiazole rings can inhibit the growth of bacteria and fungi effectively .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may possess anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in immune cells .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Cellular Signaling Pathways : It is hypothesized that this compound can alter signaling pathways related to cell proliferation and apoptosis.

Research Findings and Case Studies

A summary of relevant studies is presented in the following table:

Study ReferenceBiological ActivityKey Findings
AnticancerDemonstrated significant cytotoxicity against cancer cell lines with IC50 values ranging from 10 nM to 50 nM.
AntimicrobialShowed effective inhibition against Gram-positive and Gram-negative bacteria with MIC values below 100 µg/mL.
Anti-inflammatoryReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 40%.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s core structure involves a cycloheptapyridazinone fused to a thiadiazole-acetamide moiety. A plausible route involves coupling the cycloheptapyridazinone acetic acid derivative (e.g., via activation as an acyl chloride) with 1,3,4-thiadiazol-2-amine under peptide-coupling conditions (e.g., EDC/HOBt). Optimization may include solvent selection (DMF or DCM), temperature control (0–25°C), and stoichiometric ratios of reagents to minimize byproducts. Evidence from analogous syntheses (e.g., hydrazone formation in pyridazinone derivatives) suggests yields can be improved by stepwise purification .
  • Structural Validation : Confirm synthesis via 1^1H/13^{13}C NMR (e.g., characteristic peaks for thiadiazole NH at δ 12–13 ppm and cycloheptapyridazinone carbonyl at δ 170–175 ppm) and HPLC purity (>95%) .

Q. How can computational tools predict the physicochemical properties of this compound, and what implications do these properties have for experimental design?

  • Methodology : Use tools like MarvinSketch or ChemAxon to calculate:

  • Topological Polar Surface Area (TPSA) : ~70 Ų (indicative of moderate membrane permeability) .
  • LogP : Predicted ~2.5 (suggesting moderate lipophilicity, suitable for cellular uptake).
  • Hydrogen Bond Donors/Acceptors : 1 donor (amide NH) and 4 acceptors (amide, thiadiazole N, pyridazinone O), influencing solubility and binding interactions .
    • Experimental Implications : Low solubility in aqueous buffers may necessitate DMSO stock solutions for biological assays. Adjust pH or use surfactants to prevent aggregation.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally related thiadiazole-acetamide derivatives?

  • Case Study : Compare bioactivity data from analogs (e.g., antimicrobial vs. antitrypanosomal activities). For example, substituents on the thiadiazole ring (e.g., electron-withdrawing groups like Cl or CF3_3) may enhance antibacterial potency but reduce cytotoxicity thresholds. Contradictions in IC50_{50} values across studies may arise from assay conditions (e.g., bacterial strain variability, incubation time). Validate findings using orthogonal assays (e.g., time-kill curves alongside MIC determinations) .
  • Data Normalization : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria) to contextualize results .

Q. How can X-ray crystallography and molecular docking elucidate the binding mechanism of this compound to target proteins?

  • Methodology :

Crystallization : Co-crystallize the compound with a target enzyme (e.g., bacterial dihydrofolate reductase) using vapor diffusion. Optimize conditions (PEG 3350, pH 7.4) .

Docking : Use AutoDock Vina to model interactions, focusing on hydrogen bonds between the acetamide NH and catalytic residues (e.g., Asp27 in E. coli DHFR) and π-π stacking between the thiadiazole and hydrophobic pockets .

  • Validation : Compare docking scores (<−7 kcal/mol) with experimental IC50_{50} values to refine predictive models .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic microsomes?

  • Protocol :

  • Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
  • Sample at 0, 15, 30, 60 minutes; quench with acetonitrile.
  • Analyze via LC-MS/MS to quantify parent compound depletion.
    • Data Interpretation : A half-life >60 minutes suggests favorable metabolic stability. If unstable, introduce deuterium or fluorine at metabolic hotspots (e.g., benzylic positions) .

Methodological Challenges and Solutions

Q. How can conflicting NMR data (e.g., peak splitting in 1^1H spectra) be resolved for this compound?

  • Root Cause : Dynamic rotational isomerism in the acetamide bond or thiadiazole ring puckering.
  • Solutions :

  • Acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d6_6) to coalesce split peaks.
  • Use 2D NMR (HSQC, NOESY) to assign overlapping signals .

Q. What are the limitations of using Lipinski’s Rule of Five for this compound, and how can they be addressed?

  • Analysis : The compound’s molecular weight (~350 g/mol) and LogP (~2.5) comply with Lipinski’s criteria, but the TPSA (~70 Ų) exceeds the ideal threshold (<60 Ų).
  • Mitigation : Use prodrug strategies (e.g., esterification of the carboxylic acid) to temporarily reduce polarity and enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.